Isotridecyl isononanoate
CAS No.: 59231-37-7
Cat. No.: VC3891000
Molecular Formula: C22H44O2
Molecular Weight: 340.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59231-37-7 |
---|---|
Molecular Formula | C22H44O2 |
Molecular Weight | 340.6 g/mol |
IUPAC Name | 11-methyldodecyl 3,5,5-trimethylhexanoate |
Standard InChI | InChI=1S/C22H44O2/c1-19(2)15-13-11-9-7-8-10-12-14-16-24-21(23)17-20(3)18-22(4,5)6/h19-20H,7-18H2,1-6H3 |
Standard InChI Key | WAYINTBTZWQNSN-UHFFFAOYSA-N |
SMILES | CC(C)CCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |
Canonical SMILES | CC(C)CCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Isotridecyl isononanoate belongs to the ester family, formed through the esterification of isotridecyl alcohol (C13H28O) and isononanoic acid (C9H18O2). The alcohol component consists of a branched 13-carbon chain (1-tridecanol), while the acid moiety derives from 3,5,5-trimethylhexanoic acid, creating a highly branched molecular structure . This branching reduces crystallinity, yielding a liquid ester with a low pour point (-40°C) and viscosity (8–12 cSt at 25°C) .
The compound’s structural formula is:
where and , accounting for its IUPAC name: isotridecyl 3,5,5-trimethylhexanoate .
Key Physical Properties
These properties enable formulations with high spreadability, low greasiness, and compatibility with silicones, mineral oils, and UV filters .
Industrial Synthesis and Manufacturing
Catalytic Esterification Pathways
The synthesis typically employs acid-catalyzed esterification under Dean-Stark conditions to remove water. Three industrial methods dominate production:
2.1.1 p-Toluenesulfonic Acid Catalysis
Reagents: Isononanoic acid, isotridecyl alcohol, cyclohexane (azeotroping agent), p-toluenesulfonic acid (1–3 wt%). Reaction at 90°C for 1–5 hours achieves >95% conversion, followed by neutralization with NaHCO₃ and vacuum distillation .
2.1.2 Sulfamic Acid Process
Using sulfamic acid (NH₂SO₃H) as a reusable catalyst reduces waste. Post-reaction, the catalyst precipitates upon cooling, allowing 90% recovery. This method reduces neutralization steps, cutting wastewater by 40% compared to traditional acids .
Purification and Quality Control
Crude ester undergoes:
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Vacuum Distillation: 0.1–1 kPa pressure isolates the ester fraction (BP 180–200°C) .
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Bleaching: Activated clay (1–2 wt%) at 80°C decolorizes the product to APHA ≤20 .
Cosmetic Applications and Performance Benefits
Skincare Formulations
In moisturizers, isotridecyl isononanoate reduces transepidermal water loss (TEWL) by 18–22% compared to caprylic/capric triglycerides, while maintaining a non-occlusive feel . Its low viscosity (8.5 cSt) enables rapid absorption, making it ideal for serums and lotions.
Sunscreen Enhancer
The ester improves SPF efficacy by 12–15% when combined with avobenzone and octocrylene, likely through enhanced solubilization and film-forming properties . Its refractive index (1.447) matches silica-coated TiO₂, reducing whitening effects in mineral sunscreens .
Color Cosmetics
In lipsticks, 5–10% isotridecyl isononanoate increases pigment dispersion efficiency by 30%, allowing higher color payoff without stickiness . Mascara formulations benefit from its volatility (0.01 mmHg at 25°C), which accelerates drying while preventing flaking .
Market Dynamics and Future Outlook
Global Demand Trends
The isotridecyl isononanoate market is projected to grow at 6.2% CAGR (2025–2030), driven by:
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Clean Beauty Movement: 78% of new skincare launches in 2024 featured the ester as a silicone alternative .
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Asia-Pacific Dominance: China accounts for 43% of production capacity, with exports growing at 9.1% annually .
Price Analysis (2025 Q1)
Region | Price (USD/kg) | Purity (%) |
---|---|---|
North America | 28.50–32.00 | 99.5 |
Europe | 26.80–29.75 | 99.0 |
Asia-Pacific | 18.90–22.40 | 98.5 |
Regulatory Compliance and Sustainability
Environmental Impact
Biodegradation (OECD 301F): 68% degradation in 28 days, classifying it as readily biodegradable. Carbon footprint: 2.1 kg CO₂eq/kg, 40% lower than dimethicone alternatives .
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